4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo-
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Overview
Description
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.
Cyclization Reactions: Formation of the pyrimidinedione ring through cyclization of intermediate compounds.
Thionation: Introduction of the thioxo group using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrimidinediones: Compounds with similar core structures but different substituents.
Thioxopyrimidines: Compounds with a thioxo group attached to the pyrimidine ring.
Phenylmethylene Derivatives: Compounds with phenylmethylene groups attached to various heterocycles.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-(2-methylphenyl)-3-(2-pyridinyl)-2-thioxo- is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
156338-79-3 |
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Molecular Formula |
C25H22N4O2S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-methylphenyl)-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H22N4O2S/c1-17-8-4-5-9-21(17)28-23(30)20(16-18-11-13-19(14-12-18)27(2)3)24(31)29(25(28)32)22-10-6-7-15-26-22/h4-16H,1-3H3/b20-16+ |
InChI Key |
QZKXEEMQTWLSKB-CAPFRKAQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N(C2=S)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N(C2=S)C4=CC=CC=N4 |
Origin of Product |
United States |
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